tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate
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Overview
Description
Tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazines and aldehydes or ketones, under acidic or basic conditions.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This can be done by reacting the iodinated indazole with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indazole ring or the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities or receptor interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2680531-20-6 |
---|---|
Molecular Formula |
C12H18IN3O2 |
Molecular Weight |
363.2 |
Purity |
95 |
Origin of Product |
United States |
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